molecular formula C10H10O2 B3350615 6-Methoxy-2-methylbenzofuran CAS No. 29040-48-0

6-Methoxy-2-methylbenzofuran

Cat. No.: B3350615
CAS No.: 29040-48-0
M. Wt: 162.18 g/mol
InChI Key: AHAVOXPDABUPJT-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C10H10O2. It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-Iodo-5-Methoxyphenol with propyne in the presence of a palladium catalyst, such as bis-triphenylphosphine-palladium(II) chloride, and a base like N,N,N’,N’-tetramethylguanidine in N,N-dimethylformamide (DMF) at temperatures ranging from -78°C to 20°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

6-Methoxy-2-methylbenzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylbenzofuran and its derivatives often involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover. This mechanism is particularly relevant in the context of treating osteoporosis . Additionally, the compound’s antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    Benzofuran: The parent compound, lacking the methoxy and methyl substitutions.

    6-Methoxybenzofuran: Similar structure but without the methyl group at the 2nd position.

    2-Methylbenzofuran: Lacks the methoxy group at the 6th position.

Uniqueness: 6-Methoxy-2-methylbenzofuran is unique due to the combined presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance electron density on the benzofuran ring, making it more reactive towards electrophilic substitution, while the methyl group can affect steric interactions and overall molecular stability .

Properties

IUPAC Name

6-methoxy-2-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAVOXPDABUPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515174
Record name 6-Methoxy-2-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29040-48-0
Record name 6-Methoxy-2-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-iodo-5-methoxy-phenol (39 g, 156 mmol) in dimethylformamide (300 mL) and N,N,N′,N′-tetramethylguanidine (150 mL) is treated with copper(I) Iodide (1.89 g, 9.82 mmol) and bis(triphenylphosphine)palladium(II) chloride (1.9 g; 2.71 mmol; 1.900 g). The mixture is cooled to −78° C. Propyne (100 g; 2.50 moles) is bubbled through the mixture for 1 hour. The reaction mixture is stirred and allowed to warm to room temperature gradually over 6 hours and stirred for 2 days. The reaction mixture is quenched with water (800 mL) and extracted with EtOAc (500 mL). The organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 10% EtOAc/Hexanes. The appropriate fractions are concentrated. The material is dried in vacuo to afford the title compound (17.5 g, 69%). 1H NMR (400 MHz, CDCl3): δ 7.31-7.29 (d, 1H), 6.95 (s, 1H), 6.81-6.79 (d, 1H), 6.26 (s, 1H), 3.81 (s, 3H), 2.40 (s, 3H).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
copper(I) Iodide
Quantity
1.89 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

A pressure tube was charged with a stir bar 2-Iodo-5-methoxyphenol (500 mg, 2.0 mmol) (prepared according to Heterocycles 45, (6), 1997, 1137), Cl2Pd(PPh3)2 (70 mg, 0.1 mmol), Cul (19 mg, 0.1 mmol), 1,1,3,3-Tetramethylguanidine (2.5 ml, 20.0 mmol) and DMF (10 ml), then cooled to −78° while propyne gas was condensed. The tube was sealed and allowed to warm to room temperature. After 18 hours, the contents of the tube were poured into sat NaCl solution and extracted with EtOAc (2×). The combined organic layers were washed with brine (3×), dried (MgSO4) and concentrated under reduced pressure. The residue was flash chromatographed on silica gel eluting 3:1 (hexanes/ethyl acetate) to give 239 mg (74%) of an amber liquid. 1H NMR (DMSO-d6) δ 7.31 (1H, d, J=8.3 Hz), 6.95 (1H, d, J=2.2 Hz), 6.80 (1H, dd, J=2.2, 8.3 Hz), 6.27 (1H, s), 3.85 (3H, s), 2.40 (3H, s). Anal. Calcd for C10H10O2.0.05 hexanes: C, 74.30; H, 6.48. Found: C, 74.63; H, 6.48.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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